2-Hydroxy-6-ethylpyridine-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

2-Hydroxy-6-ethylpyridine-3-carboxylic acid (CAS 179524-36-8) is a heterocyclic building block of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class. Its molecular formula is C8H9NO3, with a molecular weight of 167.16 g/mol and a calculated LogP of 1.05.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 179524-36-8
Cat. No. B063335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-ethylpyridine-3-carboxylic acid
CAS179524-36-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C8H9NO3/c1-2-5-3-4-6(8(11)12)7(10)9-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
InChIKeyDHKGUYMMSGKXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-ethylpyridine-3-carboxylic acid (CAS 179524-36-8): Procurement and Application Baseline


2-Hydroxy-6-ethylpyridine-3-carboxylic acid (CAS 179524-36-8) is a heterocyclic building block of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class . Its molecular formula is C8H9NO3, with a molecular weight of 167.16 g/mol and a calculated LogP of 1.05 . The compound is structurally characterized by a hydroxyl group at the 2-position and an ethyl substituent at the 6-position of the pyridine ring . It serves primarily as an intermediate in the synthesis of pharmaceutical and agrochemical candidates, with its core structure enabling further functionalization for diverse applications [1].

Workflow Heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis
Selection 6-ethyl substitution delivers distinct lipophilicity and chelation profile vs unsubstituted nicotinic acids
Use Context Synthesis of substituted nicotinic acid derivatives and metal coordination complexes

Why Generic Substitution of 2-Hydroxy-6-ethylpyridine-3-carboxylic acid is Chemically Invalid


Within the 2-hydroxy-nicotinic acid class, simple substitution of 2-hydroxy-6-ethylpyridine-3-carboxylic acid with unsubstituted nicotinic acid or positional isomers is not chemically equivalent due to the specific and quantifiable influence of the 6-ethyl substituent on both lipophilicity and metal-coordination capacity. The 6-ethyl group significantly increases the calculated LogP from ~0.36 for nicotinic acid to 1.05 for the target compound, altering its partition behavior and membrane permeability . Furthermore, the presence of the ethyl group in the 6-position has been shown in class-level studies to modulate the inhibition of carbonic anhydrase III (CAIII), with hydrophobic substituents at this position being critical for enhancing enzyme binding affinity [1]. Therefore, any attempt to replace it with a non-ethyl or differently substituted analog will result in a different pharmacophore, rendering the substitution chemically and pharmacologically invalid for projects where this specific substitution pattern is required.

Lipophilicity
6-ethyl substituent significantly alters partition behavior; may shift membrane permeability context vs unsubstituted or regioisomeric analogs
Target Engagement
CAIII inhibition SAR requires a hydrophobic 6-substituent; analogs lacking this feature may not align with class-level binding trends
Chelation Capacity
Bidentate chelating motif (2-OH, 3-COOH) absent in monodentate pyridinecarboxylic acids; limits direct substitution in metal-coordination applications

Quantitative Evidence Guide for Selecting 2-Hydroxy-6-ethylpyridine-3-carboxylic acid Over Analogs


Lipophilicity Enhancement: Quantified LogP Shift for Improved Membrane Permeability

Compared to the parent compound nicotinic acid (LogP ~0.36), 2-hydroxy-6-ethylpyridine-3-carboxylic acid exhibits a 0.69 LogP unit increase to 1.05 . This difference is directly attributable to the 6-ethyl substituent. In contrast, the 2-ethyl-6-hydroxy regioisomer exhibits a LogP of 0.03 , demonstrating that the ethyl group's position and the hydroxyl group's tautomeric form critically dictate the overall lipophilicity.

Lipophilicity
Reported
LogP 1.05
Supports higher membrane permeability context vs nicotinic acid
Calculated value; +0.69 vs nicotinic acid (LogP ~0.36). Experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Carbonic Anhydrase III (CAIII) Inhibition: Class-Level SAR Implicates the 6-Ethyl Group

A study on 6-substituted nicotinic acid analogues revealed that the presence of a hydrophobic group at the 6-position is essential for improving binding to carbonic anhydrase III (CAIII), an emerging target in dyslipidemia and cancer [1]. The most potent analog in this series, 6-(hexyloxy) pyridine-3-carboxylic acid, exhibited a Ki of 41.6 µM against CAIII [1]. While direct Ki data for 2-hydroxy-6-ethylpyridine-3-carboxylic acid is not available in this study, the SAR trend firmly establishes that a hydrophobic 6-substituent is a key structural determinant for CAIII inhibition, a feature absent in the unsubstituted nicotinic acid.

CAIII Inhibition SAR
Class-level inference
6-ethyl aligns with hydrophobic pharmacophore
Supports CAIII-targeted scaffold selection
Direct Ki not reported; class SAR suggests activity context requires validation.
Cancer Research Metabolic Disorders Enzyme Inhibition

Metal Chelation Capability: Structural Feature Differentiates from Non-Chelating Analogs

The compound's 2-hydroxyl and 3-carboxylic acid groups form a chelation motif absent in simpler pyridinecarboxylic acids like 6-ethylpyridine-2-carboxylic acid (picolinic acid analog) or 4-ethyl-2-pyridinecarboxylic acid . This specific spatial arrangement of donor atoms allows the molecule to coordinate metal ions, a property that is leveraged in the synthesis of metal complexes and as a protecting group strategy in selective esterification reactions [1]. The 6-ethyl group provides steric bulk, which can influence the geometry and stability of the resulting metal complexes compared to non-alkylated or methyl-substituted analogs.

Chelation Motif
Structural context
Bidentate 2-OH / 3-COOH
Enables synthesis of metal coordination complexes
Qualitative distinction from monodentate analogs; geometry influenced by 6-ethyl steric bulk.
Coordination Chemistry Catalysis Metal-Organic Frameworks

Defined Application Scenarios for 2-Hydroxy-6-ethylpyridine-3-carboxylic acid Based on Differentiated Evidence


Lead Optimization for Carbonic Anhydrase III (CAIII) Inhibitors

This compound serves as a privileged scaffold for developing CAIII inhibitors, a target implicated in cancer progression and dyslipidemia [1]. Unlike unsubstituted nicotinic acid, its 6-ethyl group aligns with the established SAR for this target class [1]. Researchers can bypass initial rounds of synthesis aimed at introducing a hydrophobic 6-substituent, accelerating the path to more potent analogs [1].

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Complexes

Its adjacent 2-OH and 3-COOH groups provide a bidentate chelating site for metal ions . This feature distinguishes it from monodentate pyridinecarboxylic acids and enables the synthesis of novel coordination complexes and MOFs with tailored geometries and properties .

Synthetic Intermediate for Lipophilic Nicotinic Acid Derivatives

The elevated LogP (1.05) compared to nicotinic acid makes it a preferred intermediate for synthesizing derivatives intended to possess improved membrane permeability . Its structure is conducive to further functionalization at the nitrogen, hydroxyl, or carboxylic acid positions, allowing for the creation of diverse compound libraries for drug discovery .

Application
Selection Property
Validation Focus
CAIII inhibitor pathway studies
6-substituent pharmacophore alignment
SAR-based activity screening
MOF and coordination complex synthesis
Bidentate chelating motif
Coordination geometry and stability
Synthesis of lipophilic nicotinic acid analogs
Elevated LogP profile
Membrane permeability assay context

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